molecular formula C11H19BN2O2 B1316100 3,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole CAS No. 857530-80-4

3,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Cat. No. B1316100
M. Wt: 222.09 g/mol
InChI Key: GNUDAJTUCJEBEI-UHFFFAOYSA-N
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Description

“3,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole” is a chemical compound with the molecular formula C11H18BNO3 . It is used in various chemical reactions due to its unique structure and properties .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a pyrazole ring substituted with dimethyl groups at positions 3 and 5, and a tetramethyl dioxaborolane group at position 4 . The molecular weight of the compound is 223.08 g/mol .


Physical And Chemical Properties Analysis

The compound is a white to yellow solid at room temperature . It has a melting point range of 96.0 to 101.0 °C .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis and Structural Analysis : This compound and its derivatives have been synthesized and characterized through various techniques, including FT-IR, NMR, MS spectroscopies, and X-ray diffraction. These methods confirm the structure and provide insights into the molecular conformations of the compound (Liao et al., 2022). Similar studies have been conducted on related compounds, further elucidating their structural properties (Yang et al., 2021).

  • Density Functional Theory (DFT) Studies : DFT has been employed to calculate the molecular structure of derivatives of this compound. These studies are consistent with X-ray diffraction results, providing a deeper understanding of the molecular structure and characteristics (Yang et al., 2021).

Applications in Material Science

  • Metallomacrocyclic Complexes : Research has shown the use of derivatives of this compound in the synthesis of metallomacrocyclic palladium(II) complexes. These studies include characterizing these complexes and understanding their behavior in different solvents (Guerrero et al., 2008).

  • Polyfluorene Building Blocks : Derivatives have been used to initiate Suzuki-Miyaura chain growth polymerization, leading to the creation of polyfluorene building blocks. These have applications in creating nanoparticles with bright fluorescence emission, adjustable through energy transfer to different dyes (Fischer et al., 2013).

Biological and Pharmacological Research

  • Antibacterial and Antioxidant Activities : Some studies have explored the antibacterial and antioxidant activities of derivatives of this compound. These compounds exhibit moderate antibacterial and antioxidant activities, which are further supported by DFT and molecular orbital calculations (Lynda, 2021).

  • Potential Antipsychotic Agents : Research has been conducted on derivatives of this compound as potential antipsychotic agents. These derivatives have shown to reduce spontaneous locomotion in mice without interacting with dopamine receptors, a notable difference from clinically available antipsychotic drugs (Wise et al., 1987).

properties

IUPAC Name

3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19BN2O2/c1-7-9(8(2)14-13-7)12-15-10(3,4)11(5,6)16-12/h1-6H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNUDAJTUCJEBEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(NN=C2C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80584510
Record name 3,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80584510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

CAS RN

857530-80-4
Record name 3,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80584510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-Dimethylpyrazole-4-boronic acid, pinacol ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
E Orhan, M Narin - Journal of the Turkish Chemical Society Section …, 2020 - dergipark.org.tr
The aim of the study was to synthesise novel photo-exchangeable photochromic fluorescence compounds. Starting from N-butyl-4-bromo-3-iodo-1,8-naphthalimide new compounds: 3,4…
Number of citations: 1 dergipark.org.tr
T Katoh, T Takai, T Yukawa, T Tsukamoto… - Bioorganic & Medicinal …, 2016 - Elsevier
A high-throughput screening campaign helped us to identify an initial lead compound (1) as a protein kinase C-θ (PKCθ) inhibitor. Using the docking model of compound 1 bound to …
Number of citations: 28 www.sciencedirect.com
TR Hodges, JR Abbott, AJ Little, D Sarkar… - Journal of medicinal …, 2018 - ACS Publications
Son of sevenless homologue 1 (SOS1) is a guanine nucleotide exchange factor that catalyzes the exchange of GDP for GTP on RAS. In its active form, GTP-bound RAS is responsible …
Number of citations: 41 pubs.acs.org
SH Reich, PA Sprengeler, GG Chiang… - Journal of medicinal …, 2018 - ACS Publications
Dysregulated translation of mRNA plays a major role in tumorigenesis. Mitogen-activated protein kinase interacting kinases (MNK)1/2 are key regulators of mRNA translation integrating …
Number of citations: 125 pubs.acs.org
PP Kung, E Rui, S Bergqvist, P Bingham… - Journal of medicinal …, 2016 - ACS Publications
A new enhancer of zeste homolog 2 (EZH2) inhibitor series comprising a substituted phenyl ring joined to a dimethylpyridone moiety via an amide linkage has been designed. A …
Number of citations: 63 pubs.acs.org
Y Liu, G Liang, H Xu, W Dong, Z Dong, Z Qiu, Z Zhang… - Cell metabolism, 2021 - cell.com
The ever-increasing understanding of the complexity of factors and regulatory layers that contribute to immune evasion facilitates the development of immunotherapies. However, the …
Number of citations: 133 www.cell.com
V Němec - Masaryk University, 2015 - is.muni.cz
Reverzibilní fosforylace, která je obecně zprostředkovaná proteinovými kinázami, je jeden z hlavních post-translačních signálních mechanismů, jenž se uplatňuje v mnoha regulačních …
Number of citations: 1 is.muni.cz
P Purder - tuprints.ulb.tu-darmstadt.de
The first half of this dissertation is dedicated to the development of novel FKBP ligands, aiming to improve binding affinity, selectivity between selected members of the FKBP family, and …
Number of citations: 0 tuprints.ulb.tu-darmstadt.de

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